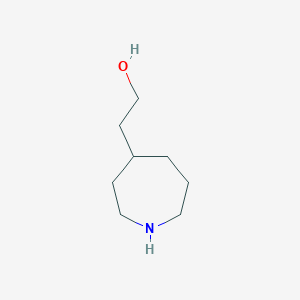

2-(Azepan-4-yl)ethan-1-ol

Description

2-(Azepan-4-yl)ethan-1-ol is a secondary alcohol featuring a seven-membered azepane ring substituted at the 4-position with an ethanol moiety. For instance, 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one is explicitly noted for use in "Research and Development" , implying that similar azepane-alcohol derivatives may serve as intermediates or bioactive molecules.

Properties

IUPAC Name |

2-(azepan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOUCYOATBNGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-4-yl)ethan-1-ol typically involves the reaction of azepane with ethylene oxide under basic conditions. The reaction proceeds as follows:

- Azepane is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

- Ethylene oxide is added dropwise to the solution while maintaining a low temperature (0-5°C).

- The reaction mixture is stirred for several hours, allowing the ethylene oxide to react with the azepane to form this compound.

- The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and automated control systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: 2-(Azepan-4-yl)acetaldehyde or 2-(Azepan-4-yl)acetic acid.

Reduction: 2-(Azepan-4-yl)ethanamine.

Substitution: 2-(Azepan-4-yl)ethyl chloride.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-(Azepan-4-yl)ethan-1-ol serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives with diverse functionalities.

Synthetic Routes

The synthesis of this compound typically involves the reaction of azepane with ethylene oxide under basic conditions. The process can be summarized as follows:

- Dissolution : Azepane is dissolved in a solvent like tetrahydrofuran (THF).

- Addition : Ethylene oxide is added dropwise while maintaining low temperatures (0-5°C).

- Stirring : The mixture is stirred for several hours to allow the reaction.

- Purification : The product is purified via distillation or recrystallization.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Its mechanism of action involves interactions with specific molecular targets in biological systems. The ethanol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the azepane ring can interact with receptors and ion channels, modulating their function.

Therapeutic Research

Ongoing studies are investigating the compound's potential as a therapeutic agent for various diseases, particularly neurological disorders. Its structural features make it a candidate for developing drugs targeting conditions like Alzheimer's disease. For instance, related compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

Industrial Applications

Material Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in creating polymers and other materials used in different applications.

Case Studies

Case Study 1: Neuroprotective Properties

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases. For example, compounds derived from this structure have shown promising results in inhibiting AChE activity, which is essential for managing Alzheimer's disease symptoms.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound, revealing its effectiveness against various bacterial strains. This highlights its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The ethanol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The azepane ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Azepane vs. Phenyl Backbone: Unlike phenyl-ethanol derivatives (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol ), 2-(Azepan-4-yl)ethan-1-ol replaces the aromatic ring with a saturated azepane. This difference likely alters solubility, steric bulk, and hydrogen-bonding capacity.

- Ethanol vs. Ketone Functionalization: Compared to 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one , the hydroxyl group in the target compound may enhance polarity and metabolic stability but reduce electrophilic reactivity.

Toxicity Profiles

- Acute Toxicity: 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one is classified as Category 4 for acute toxicity (oral, dermal, inhalation) under EU-GHS/CLP regulations .

Spectroscopic Data and Characterization

- Challenges in Characterization: For novel azepane derivatives like this compound, NMR and MS data are critical. The absence of literature on its spectroscopic properties contrasts with phenyl-ethanol analogues, where detailed tables (e.g., Table 2.12 in ) document chemical shifts and coupling constants.

Data Tables

Research Findings and Implications

- Synthetic Optimization: The high efficiency (92%) of phenyl-ethanol synthesis via reductive methods suggests that similar strategies could be adapted for azepane-ethanol systems, though steric hindrance from the azepane may require modified conditions.

- Safety Considerations : The acute toxicity of azepane-ketones underscores the need for rigorous safety profiling of azepane-alcohol derivatives, particularly during scale-up.

Biological Activity

2-(Azepan-4-yl)ethan-1-ol, also known as a derivative of azepane, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a six-membered saturated nitrogen-containing ring (azepane) with an ethanol side chain. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of azepanes showed that certain structural modifications enhance their effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were found to range from 50 to 200 µg/mL against Gram-positive bacteria, indicating promising potential as an antimicrobial agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that this compound can inhibit neuronal apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the modulation of signaling pathways associated with cell survival .

Analgesic Activity

In animal models, this compound has shown analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to reduce pain response in models of acute pain suggests that it may act through similar pathways as these conventional analgesics .

The biological activity of this compound is thought to involve multiple mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

- Antioxidant Activity : It exhibits antioxidant properties that help reduce oxidative stress in cells, potentially contributing to its neuroprotective effects.

- Modulation of Enzyme Activity : The presence of the azepane ring may influence enzyme interactions, affecting metabolic pathways related to inflammation and cellular repair .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against E. coli with an MIC of 150 µg/mL. |

| Study B | Neuroprotection | Reduced neuronal death by 30% in oxidative stress models. |

| Study C | Analgesic | Pain reduction comparable to ibuprofen in rat models. |

Q & A

Q. What are the recommended methods for synthesizing 2-(Azepan-4-yl)ethan-1-ol in a laboratory setting?

Synthesis of this compound typically involves C–N bond-forming reactions between azepane derivatives and hydroxyethyl intermediates. For example, coupling azepan-4-amine with ethylene oxide or 2-bromoethanol under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF can yield the target compound. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures removal of unreacted amines or alkylating agents.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify the azepane ring (δ ~2.5–3.5 ppm for N-linked protons) and the ethanol moiety (δ ~3.6–3.8 ppm for –CH₂OH). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (C₈H₁₇NO; calc. 143.13 g/mol). Purity assessment requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities below 1% .

Q. What safety precautions should be observed when handling this compound based on its GHS classification?

Based on analogous azepane-containing compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure). Key precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid aerosol inhalation.

- Storage: Keep in a sealed container at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can the potential of this compound as a glutaminase 1 (GLS1) inhibitor be evaluated in vitro?

To assess GLS1 inhibition:

- Enzyme Assay : Use purified human GLS1 in a phosphate-dependent reaction with glutamine. Measure ammonia production via glutamate dehydrogenase-coupled NADH depletion (absorbance at 340 nm).

- IC₅₀ Determination : Test compound concentrations (0.1–100 µM) in triplicate. Compare to known inhibitors like CB-838.

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to analyze interactions between the azepane ring and GLS1’s allosteric binding pocket .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity under different catalytic conditions?

Contradictions in reactivity (e.g., oxidation vs. stability) can arise from solvent polarity, catalyst choice, or trace metal impurities. Methodological approaches include:

- Controlled Replicates : Repeat experiments with rigorously dried solvents and argon-purged conditions.

- Catalyst Screening : Test Cu(I)/TEMPO, Pd/C, or enzymatic systems to identify optimal conditions .

- Analytical Cross-Validation : Use GC-MS or LC-MS to detect side products (e.g., ketones from over-oxidation) .

Q. How can the environmental impact and biodegradation of this compound be assessed in compliance with regulatory guidelines?

Despite limited ecotoxicology data for azepane derivatives, follow OECD guidelines:

- Biodegradation : Conduct a Closed Bottle Test (OECD 301D) to measure biochemical oxygen demand (BOD) over 28 days.

- Aquatic Toxicity : Use Daphnia magna acute immobilization assay (OECD 202) and algal growth inhibition test (OECD 201).

- Soil Mobility : Perform column leaching experiments to assess adsorption coefficients (Kd) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.